molecular formula C15H17N3O3 B8284799 2-(1-Methyl-2-((naphthalen-1-ylmethyl)carbamoyl)hydrazinyl)acetic acid

2-(1-Methyl-2-((naphthalen-1-ylmethyl)carbamoyl)hydrazinyl)acetic acid

Cat. No.: B8284799
M. Wt: 287.31 g/mol
InChI Key: YJQQCGNTGFCSCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methyl-2-((naphthalen-1-ylmethyl)carbamoyl)hydrazinyl)acetic acid is a complex organic compound with a unique structure that includes a naphthalene ring, a carbamoyl group, and a hydrazinyl acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-2-((naphthalen-1-ylmethyl)carbamoyl)hydrazinyl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the hydrazine derivative: This step involves the reaction of hydrazine with an appropriate acylating agent to form the hydrazine derivative.

    Introduction of the naphthalene moiety: The naphthalene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

    Formation of the carbamoyl group: This step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the carbamoyl group.

    Final assembly: The final step involves the coupling of the intermediate with acetic acid or its derivatives to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and the use of continuous flow reactors to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-2-((naphthalen-1-ylmethyl)carbamoyl)hydrazinyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(1-Methyl-2-((naphthalen-1-ylmethyl)carbamoyl)hydrazinyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-2-((naphthalen-1-ylmethyl)carbamoyl)hydrazinyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methyl-2-((naphthalen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid: This compound has a similar structure but with a different position of the naphthalene ring.

    2-(1-Methyl-2-((phenylmethyl)carbamoyl)hydrazinyl)acetic acid: This compound has a phenyl ring instead of a naphthalene ring.

Uniqueness

2-(1-Methyl-2-((naphthalen-1-ylmethyl)carbamoyl)hydrazinyl)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

2-[methyl-(naphthalen-1-ylmethylcarbamoylamino)amino]acetic acid

InChI

InChI=1S/C15H17N3O3/c1-18(10-14(19)20)17-15(21)16-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9-10H2,1H3,(H,19,20)(H2,16,17,21)

InChI Key

YJQQCGNTGFCSCV-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)NC(=O)NCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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